2-Bromo-5-(2-methylpropoxy)pyridine
Description
Significance of Halogenated Alkoxypyridines in Organic Synthesis and Medicinal Chemistry Scaffolds
Halogenated alkoxypyridines are prized intermediates in organic chemistry due to the orthogonal reactivity of their two key functional groups. The halogen atom, typically chlorine or bromine, serves as a versatile handle for a wide range of transformations, most notably metal-catalyzed cross-coupling reactions. masterorganicchemistry.com These reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry for constructing complex molecular frameworks. clockss.org The bromine atom on a pyridine (B92270) ring is particularly useful for such transformations. clockss.org
The alkoxy group, on the other hand, modulates the electronic properties of the pyridine ring and can influence its reactivity and physical properties, such as solubility. dtic.mil The presence of an ether linkage is a common feature in many biologically active molecules. In medicinal chemistry, the halogenated alkoxypyridine scaffold is a recurring motif in the structure of numerous drug candidates. google.com The ability to introduce a halogen allows for the exploration of halogen bonding interactions with protein targets and serves as a site for late-stage functionalization to optimize a drug candidate's pharmacological profile. google.comchempedia.info
Overview of Key Structural Features and Synthetic Utility of 2-Bromo-5-(2-methylpropoxy)pyridine
Structural Features
This compound is characterized by a pyridine ring substituted at the C2 and C5 positions. The bromine atom at the 2-position is susceptible to nucleophilic substitution and is an excellent group for engaging in various palladium-catalyzed cross-coupling reactions. The 2-methylpropoxy (isobutoxy) group at the 5-position is a relatively bulky, non-polar ether group that influences the molecule's solubility and steric environment.
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C9H12BrNO |
| Molecular Weight | 230.10 g/mol |
| Common Name | 2-Bromo-5-isobutoxypyridine |
| CAS Number | 205365-51-7 |
| Appearance | (Predicted) Colorless to light yellow liquid or solid |
| Boiling Point | (Predicted) Approx. 250-270 °C |
| Solubility | (Predicted) Soluble in organic solvents like THF, Dichloromethane |
Note: Some physical properties are predicted as extensive experimental data is not publicly available.
Synthetic Utility
The primary utility of this compound is as a specialized building block in multi-step organic synthesis. Its structure is designed to allow for sequential, regioselective reactions.
A notable application of this compound is as a key intermediate in the synthesis of novel pyridin-3-yl acetic acid derivatives investigated as inhibitors of the human immunodeficiency virus (HIV). google.com In a patented synthetic route, this compound is used to construct a more complex bipyridine system, which forms the core of the potential therapeutic agent. google.com
The synthesis of this compound itself highlights a common strategy for preparing such molecules. One documented method involves the O-alkylation of 6-bromopyridin-3-ol. google.com This reaction, a variation of the Williamson ether synthesis, uses a base to deprotonate the hydroxyl group of the pyridinol, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, an isobutyl halide. masterorganicchemistry.comwikipedia.org
An alternative, though less documented for this specific molecule, synthetic approach could involve the nucleophilic aromatic substitution (SNAr) reaction of 2,5-dibromopyridine (B19318) with sodium isobutoxide. chegg.com In this type of reaction, the more reactive bromine at the 2-position of the pyridine ring is selectively displaced by the alkoxide.
The presence of the bromine atom allows for subsequent modifications. For instance, it can be converted into an organometallic reagent via a Grignard reaction google.comgoogle.com or undergo a Suzuki coupling with a suitable boronic acid to form a new carbon-carbon bond, demonstrating its versatility as a synthetic intermediate. google.com
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(2-methylpropoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-7(2)6-12-8-3-4-9(10)11-5-8/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKSWILVIOGZMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CN=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101293594 | |
| Record name | 2-Bromo-5-(2-methylpropoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101293594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1144110-17-7 | |
| Record name | 2-Bromo-5-(2-methylpropoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1144110-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-(2-methylpropoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101293594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 5 2 Methylpropoxy Pyridine
Strategic Precursors and Halogenation Methodologies for the 2-Bromo-5-(2-methylpropoxy)pyridine Scaffold
The formation of the 2-bromo-5-alkoxy pyridine (B92270) core is the initial critical phase in the synthesis. This typically involves starting with a pre-functionalized pyridine ring and introducing the bromine atom at the desired position, or utilizing a dihalo-precursor where one halogen can be selectively replaced.
Synthesis and Functionalization of Dihalo- and Polyhalopyridines
Dihalo- and polyhalopyridines are versatile and crucial precursors in the synthesis of functionalized pyridines. heteroletters.org 2,5-Dihalopyridines, such as 2,5-dibromopyridine (B19318), are particularly valuable starting materials for preparing 2,5-disubstituted pyridines. researchgate.net The differential reactivity of the halogen atoms on the pyridine ring allows for selective functionalization. For instance, the bromine atom at the 2-position of 2,5-dibromopyridine is generally more susceptible to nucleophilic attack or metal-halogen exchange than the bromine at the 5-position.
The synthesis of 2,5-dibromopyridine itself can be achieved through various routes. A common method involves the Sandmeyer reaction, starting from 2-amino-5-bromopyridine. heteroletters.orgchemicalbook.com This process includes diazotization of the amino group in the presence of hydrobromic acid and a nitrite (B80452) source, followed by the introduction of the second bromine atom. chemicalbook.comorgsyn.org A scalable process for this conversion has been developed, achieving a total yield of approximately 83% from 2-aminopyridine (B139424). heteroletters.org
Once obtained, 2,5-dibromopyridine can undergo selective functionalization. Reaction with butyllithium (B86547) (BuLi) in a non-coordinating solvent can preferentially form 2-lithio-5-bromopyridine, which can then react with various electrophiles. google.com This regioselectivity is crucial for building the desired molecular architecture. Similarly, Grignard reagents can be used for selective reactions; for example, reacting 2,5-dibromopyridine with isopropyl magnesium chloride followed by DMF yields 2-bromo-5-formylpyridine. google.com This demonstrates the feasibility of selectively functionalizing the 5-position while retaining the 2-bromo substituent.
Table 1: Selected Synthetic Routes for 2,5-Dihalopyridines
| Starting Material | Reagents | Product | Yield | Reference |
| 2-Amino-5-bromopyridine | 1. HBr, Br₂, NaNO₂ 2. NaOH | 2,5-Dibromopyridine | 86-92% | orgsyn.org |
| 2-Amino-5-bromopyridine | 1. HBr, NaNO₂ 2. CuBr | 2,5-Dibromopyridine | 64% | chemicalbook.com |
| 2,3,5-Trichloro-4-hydrazinopyridine | NaOH, Ethanol | 2,5-Dichloropyridine | 91% | google.com |
Regioselective Bromination Approaches for Pyridine Derivatives
Achieving regioselectivity in the bromination of pyridine rings is a key challenge due to the electron-deficient nature of the heterocycle. nih.gov Direct bromination of pyridine often requires harsh conditions and can lead to a mixture of products. Therefore, several strategies have been developed to control the position of bromination.
One effective approach involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. After the desired substitution, the N-oxide can be removed by deoxygenation.
For the synthesis of 2-bromo-5-substituted pyridines, a plausible strategy involves starting with a 3-substituted pyridine. The electronic properties of the substituent at the 3-position will direct the incoming electrophile. For a 3-alkoxypyridine, the alkoxy group is an ortho-, para-directing group. Therefore, electrophilic bromination would be expected to occur at the 2-, 4-, and 6-positions. The challenge then becomes achieving selective bromination at the 2-position over the other activated sites. The development of highly regioselective bromination methods, such as those using specific brominating agents like N-bromosuccinimide (NBS) or tetraalkylammonium tribromides under controlled conditions, is crucial. nih.govresearchgate.net For instance, the bromination of 2-aminopyridine with NBS can yield 2-amino-5-bromopyridine, a precursor for 2,5-dibromopyridine. ijssst.info
Another strategy involves the directed ortho-metalation, where a directing group on the pyridine ring guides a metalating agent (like butyllithium) to an adjacent position, which can then be quenched with a bromine source. While effective, this requires the presence of a suitable directing group.
Etherification Strategies for Installing the 2-Methylpropoxy Moiety
The introduction of the 2-methylpropoxy (isobutoxy) group is typically achieved through etherification, where an oxygen-carbon bond is formed. The two primary strategies for this transformation in the context of pyridine synthesis are nucleophilic aromatic substitution and the Williamson ether synthesis.
Nucleophilic Aromatic Substitution of Halogenated Pyridines with Alkoxide Reagents
Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing aromatic rings, particularly those that are electron-deficient, like pyridine, and contain a good leaving group, such as a halogen. masterorganicchemistry.comchadsprep.comlibretexts.org The reaction mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity is then restored by the expulsion of the leaving group. libretexts.org
For the synthesis of this compound, a viable route involves the reaction of 2,5-dibromopyridine with sodium 2-methylpropoxide (sodium isobutoxide). The alkoxide acts as the nucleophile. Due to the electronic properties of the pyridine ring, the C2 and C6 positions are more electrophilic and thus more susceptible to nucleophilic attack than the C3 and C5 positions. Therefore, in 2,5-dibromopyridine, the bromine at the C2 position is more readily displaced by the alkoxide. However, selectivity can be influenced by reaction conditions. By carefully controlling these conditions, it is possible to selectively substitute the bromine at the 5-position, although this is generally less favored.
A more common approach would be to start with 2-bromo-5-hydroxypyridine (B120221) and perform an etherification, or to use a precursor like 2-bromo-5-chloropyridine (B189627) where the chlorine is more reactive towards nucleophilic substitution than bromine under specific conditions, though this is less common. The reaction of a halopyridine with an alcohol in the presence of a strong base like sodium hydroxide (B78521) in a solvent like DMSO is a practical application of this strategy.
Williamson Ether Synthesis in the Context of Pyridine Alkoxylation
The Williamson ether synthesis is a classic and versatile method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. byjus.comkhanacademy.orgmasterorganicchemistry.com This reaction is fundamental in organic synthesis for forming ether linkages. byjus.com
In the context of synthesizing this compound, this strategy would involve two main approaches. The first and more common approach starts with a 2-bromo-5-hydroxypyridine precursor. This pyridinol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium pyridinolate. youtube.com This pyridinolate, now a potent nucleophile, is then reacted with an alkyl halide like 2-methylpropyl bromide (isobutyl bromide) to form the desired ether product. masterorganicchemistry.comyoutube.com
The reaction conditions typically involve a polar aprotic solvent like DMF or acetonitrile (B52724) and temperatures ranging from 50-100 °C. byjus.com The choice of a primary alkyl halide is crucial, as secondary and tertiary halides are more prone to undergo elimination reactions as a competing pathway. masterorganicchemistry.com
Table 2: Comparison of Etherification Strategies
| Method | Precursors | Key Features | Potential Issues |
| Nucleophilic Aromatic Substitution (SNAr) | Dihalopyridine (e.g., 2,5-dibromopyridine) and Sodium 2-methylpropoxide | One-step substitution on the aromatic ring. Favored by electron-withdrawing nature of the pyridine ring. | Regioselectivity can be an issue; may require harsh conditions. masterorganicchemistry.com |
| Williamson Ether Synthesis | 2-Bromo-5-hydroxypyridine and 2-Methylpropyl bromide | A two-step process (deprotonation then substitution). Generally high-yielding and reliable for primary alkyl halides. | Requires the synthesis of the hydroxypyridine precursor. Risk of elimination with hindered alkyl halides. byjus.commasterorganicchemistry.com |
Comprehensive Synthetic Pathways and Process Optimization for this compound
Based on the fundamental reactions discussed, two primary synthetic pathways for this compound can be envisioned.
Pathway A: Bromination followed by Etherification
Starting Material: 3-Hydroxypyridine (B118123).
Etherification: The hydroxyl group is first converted to the 2-methylpropoxy ether. This is achieved via a Williamson ether synthesis, where 3-hydroxypyridine is treated with a base (e.g., NaH) and then with 2-methylpropyl bromide to yield 3-(2-methylpropoxy)pyridine (B2915715).
Regioselective Bromination: The resulting 3-(2-methylpropoxy)pyridine is then subjected to regioselective bromination. The alkoxy group is ortho-, para-directing, activating the 2-, 4-, and 6-positions for electrophilic attack. Careful selection of brominating agents (e.g., NBS) and reaction conditions is required to favor bromination at the 2-position to obtain the final product.
Pathway B: Halogen Exchange/Substitution followed by Etherification
Starting Material: 2,5-Dibromopyridine. researchgate.netchemicalbook.com
Selective Functionalization/Etherification: This pathway can proceed in two ways:
Direct Nucleophilic Aromatic Substitution: 2,5-Dibromopyridine is reacted with sodium 2-methylpropoxide. This reaction would need to be optimized to favor substitution at the 5-position, which is less electronically favored for nucleophilic attack. This might be achieved under specific catalytic conditions (e.g., copper or palladium catalysis) that can alter the typical regioselectivity.
Hydroxylation then Etherification: A more controlled approach involves first converting 2,5-dibromopyridine to 2-bromo-5-hydroxypyridine. This can be achieved through a nucleophilic substitution with a hydroxide source, potentially under catalytic conditions. The resulting 2-bromo-5-hydroxypyridine is then subjected to a Williamson ether synthesis with 2-methylpropyl bromide as described in Pathway A.
Process optimization for either pathway would involve screening solvents, bases, temperatures, and catalysts (if applicable) to maximize yield and purity while minimizing side reactions. For instance, in the Williamson ether synthesis step, the use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide can facilitate the reaction between the aqueous and organic phases. utahtech.edu For bromination and nucleophilic substitution steps, controlling the stoichiometry of reagents and reaction time is critical to prevent the formation of di-substituted or other isomeric byproducts. heteroletters.orgijssst.info
Multi-step Synthetic Sequences and Reaction Conditions
The synthesis of this compound is not commonly detailed as a direct, single-step process. Instead, it is typically achieved through a multi-step pathway that involves the formation of a key intermediate, 2-bromo-5-hydroxypyridine , followed by an etherification reaction. A plausible and widely supported route begins with 2-amino-5-methoxypyridine (B21397) .
Step 1: Synthesis of the Intermediate 2-Bromo-5-hydroxypyridine
The initial step involves the conversion of 2-amino-5-methoxypyridine to 2-bromo-5-hydroxypyridine. This transformation is a variation of the Sandmeyer reaction. In this process, the starting material is dissolved in a strong acid, such as hydrobromic acid (HBr), and cooled to a low temperature, typically below 0°C. chemicalbook.comorgsyn.org An aqueous solution of sodium nitrite is then added dropwise to form a diazonium salt intermediate. chemicalbook.com The use of hydrobromic acid serves a dual purpose: it provides the bromide ions for the substitution reaction and can also facilitate the cleavage of the methyl ether, converting the methoxy (B1213986) group into a hydroxyl group. The reaction is carefully controlled at temperatures between -10°C and 0°C to ensure the stability of the diazonium salt. chemicalbook.com
A detailed procedure for a similar transformation on 2-amino-5-methoxypyridine to yield 2-bromo-5-methoxypyridine (B47582) involves dissolving the amine in 60% hydrobromic acid, cooling to -10°C, and adding bromine followed by a dropwise addition of sodium nitrite solution while maintaining the temperature below -5°C. chemicalbook.com After the reaction, the mixture is neutralized with a strong base like sodium hydroxide and the product is extracted. chemicalbook.com For the synthesis of the hydroxyl intermediate, a final hydrolysis step or the use of conditions that favor demethylation would be ensured.
Step 2: Williamson Ether Synthesis
The second crucial step is the etherification of the 2-bromo-5-hydroxypyridine intermediate with an appropriate isobutyl source. This is a classic Williamson ether synthesis. The hydroxyl group of 2-bromo-5-hydroxypyridine is deprotonated by a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. This creates a nucleophilic alkoxide, which then reacts with an isobutyl halide, such as 1-bromo-2-methylpropane (B43306) (isobutyl bromide), via a nucleophilic substitution reaction to form the desired this compound product.
The general conditions for such etherifications on substituted pyridines involve stirring the hydroxypyridine, base, and alkyl halide in a suitable solvent at temperatures ranging from room temperature to a moderate heat (e.g., 60-80°C) until the reaction is complete.
The following table summarizes the proposed synthetic sequence:
| Step | Reaction Type | Starting Material | Key Reagents | Solvent | Typical Conditions | Product |
| 1 | Diazotization / Bromination / Demethylation | 2-Amino-5-methoxypyridine | 1. Hydrobromic Acid (HBr)2. Sodium Nitrite (NaNO₂) | Water | -10°C to 0°C | 2-Bromo-5-hydroxypyridine |
| 2 | Williamson Ether Synthesis | 2-Bromo-5-hydroxypyridine | 1. Base (e.g., K₂CO₃, NaH)2. 1-Bromo-2-methylpropane | DMF, Acetonitrile | Room Temp. to 80°C | This compound |
Evaluation of Reaction Efficiency, Yields, and Scalability
Reaction Efficiency and Yields:
The Williamson ether synthesis step is typically high-yielding, provided that the starting materials are pure and the reaction conditions are optimized. The efficiency can be affected by the choice of base and solvent, as well as the reaction temperature. For analogous ether syntheses involving substituted phenols and pyridinols, yields often exceed 80-90%.
Scalability:
Scaling up this synthetic route presents several challenges that must be carefully managed.
Diazotization Reaction (Step 1): The formation of diazonium salts is an exothermic process, and these intermediates can be unstable, and in some cases explosive, at elevated temperatures. Industrial-scale synthesis requires robust cooling systems to maintain the low temperatures (0°C or below) necessary for safe operation. orgsyn.org Furthermore, the reaction evolves nitrogen gas and potentially toxic nitrogen oxides, necessitating a well-ventilated reaction setup. orgsyn.org
Use of Hazardous Reagents: The procedure involves hazardous materials such as concentrated hydrobromic acid, bromine, and sodium nitrite, which require specialized handling and safety protocols. chemicalbook.comorgsyn.org
Work-up and Purification: The purification of the intermediate and the final product, often requiring extraction and chromatography on a small scale, may need to be adapted for larger scales. chemicalbook.com Distillation under reduced pressure is a common purification method for similar bromopyridine compounds and is generally scalable. chemicalbook.comorgsyn.org A patent for preparing 5-bromo-2-methylpyridine (B113479) highlights a process with mild reaction conditions and high yields that is noted for its suitability for industrial production. google.com
The following table provides an evaluation of the synthetic steps:
| Step | Factor | Evaluation | Supporting Evidence |
| 1 | Yield | Moderate to High (expected 60-90%) | Yields for analogous Sandmeyer reactions on aminopyridines are reported in the 63% to 92% range. chemicalbook.comorgsyn.org |
| 1 | Scalability | Challenging | Requires strict temperature control due to exothermic reaction and unstable intermediates. Involves hazardous reagents. orgsyn.org |
| 2 | Yield | High (expected >80%) | Williamson ether synthesis is a generally robust and high-yielding reaction. |
| 2 | Scalability | Moderate | Requires handling of potentially flammable solvents and reactive bases like NaH. The process itself is common in industrial synthesis. |
Chemical Reactivity and Transformation Pathways of 2 Bromo 5 2 Methylpropoxy Pyridine
Transition Metal-Catalyzed Cross-Coupling Reactivity of 2-Bromo-5-(2-methylpropoxy)pyridine
Transition metal catalysis, particularly with palladium, nickel, and copper, provides a powerful toolkit for the functionalization of this compound. These reactions typically proceed with high efficiency and selectivity, allowing for the introduction of a wide range of substituents onto the pyridine (B92270) core.
Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for forming C-C, C-N, and C-O bonds. mit.eduresearchgate.net The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate. This is often the rate-determining step. libretexts.orgresearchgate.net
Transmetalation: The organic group from an organometallic reagent is transferred to the palladium center.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.
Several named reactions fall under this category, including the Suzuki, Negishi, and Ullmann-type reactions, each utilizing a different organometallic reagent. organic-chemistry.orgorganic-chemistry.orgorgsyn.orgorgsyn.org
The Negishi coupling reaction utilizes organozinc reagents as the coupling partner. organic-chemistry.orgorgsyn.orgwikipedia.org These reactions are known for their high functional group tolerance and mild reaction conditions. orgsyn.orgorgsyn.org The organozinc reagent, often prepared from the corresponding organolithium or Grignard reagent, readily undergoes transmetalation with the palladium intermediate. This methodology has been successfully applied to the synthesis of a variety of substituted pyridines. nih.govresearchgate.net The stability of 2-pyridylzinc bromide has been noted, highlighting its synthetic utility. researchgate.net
Table 1: Examples of Negishi Coupling Reactions with Pyridine Substrates
| Electrophile | Organozinc Reagent | Catalyst | Product | Yield (%) | Reference |
| 2-Bromopyridine (B144113) | Arylzinc Chloride | Tetrakis(triphenylphosphine)palladium(0) | 2-Arylpyridine | Good to Excellent | organic-chemistry.org |
| 2-Chloropyridine | Pyridylzinc Bromide | Tetrakis(triphenylphosphine)palladium(0) | 2,2'-Bipyridine | 50-98 | organic-chemistry.org |
| Aryl Halides | 2-Pyridylzinc Bromide | Not specified | Functionalized Aryl Pyridines | Not specified | researchgate.net |
This table presents examples of Negishi coupling reactions involving pyridine substrates to illustrate the general applicability of the method.
Cross-coupling reactions involving organomagnesium reagents, commonly known as Grignard reagents, provide another effective route for C-C bond formation. While iron catalysts are sometimes employed, palladium and nickel catalysts are also effective. acgpubs.org The reaction of 2-bromopyridine with magnesium can form a pyridylmagnesium bromide, which can then react with various electrophiles. researchgate.net Recent studies have also explored light-promoted, transition-metal-free coupling of bromopyridines with Grignard reagents. organic-chemistry.org
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that couples an organohalide with an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orgmdpi.comnih.gov This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many organoboron reagents. nih.gov The synthesis of various pyridine derivatives has been achieved using this method. mdpi.comnih.govnih.gov The development of highly active catalysts has expanded the scope of the Suzuki-Miyaura reaction to include challenging substrates like nitrogen-containing heterocycles. organic-chemistry.org
Table 2: Examples of Suzuki-Miyaura Coupling Reactions with Pyridine Substrates
| Bromo-pyridine Derivative | Arylboronic Acid | Catalyst System | Product | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 5-Aryl-2-methylpyridin-3-amine derivatives | Moderate to Good | mdpi.comnih.gov |
| Bromo-2-sulfonyloxypyridines | Various arylboronic acids | Pd(OAc)₂ / Ad₂BnP | Aryl-2-sulfonyloxypyridines | 5-99 | nih.gov |
| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Not specified | Mono-, di-, and triarylpyridine derivatives | Not specified | beilstein-journals.org |
This table showcases the versatility of the Suzuki-Miyaura coupling for the synthesis of diverse pyridine-based compounds.
Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions. wikipedia.org Nickel-catalyzed cross-electrophile coupling has emerged as a promising method, directly coupling two different electrophiles. wisc.edu This approach has been successfully applied to the synthesis of 2-alkylated pyridines from 2-chloropyridines and alkyl bromides. nih.gov Additionally, nickel catalysts are effective in coupling bromophenols with Grignard reagents. nih.gov
Copper-catalyzed reactions, particularly Ullmann-type couplings, are well-established for the formation of C-O and C-N bonds. organic-chemistry.orgrsc.org These reactions typically involve the coupling of an aryl halide with an alcohol, amine, or other nucleophile, often in the presence of a base. organic-chemistry.orgnih.govresearchgate.net Ligand-free, copper-catalyzed Ullmann-type C-O bond formation has been reported in deep eutectic solvents under aerobic conditions, highlighting a move towards more sustainable synthetic methods. nih.gov Copper catalysis has also been utilized for the C-H arylation of pyridine N-oxides. nih.gov
Reductive Cross-Electrophile Coupling Strategies
Reductive cross-electrophile coupling represents a powerful strategy for forming carbon-carbon bonds. In the context of this compound, this methodology allows for the coupling of two different electrophiles, namely the aryl bromide and an alkyl halide. Nickel-catalyzed protocols have proven effective for the cross-coupling of 2-chloropyridines with alkyl bromides, suggesting a similar reactivity pattern for the analogous 2-bromo derivatives. nih.gov These reactions typically employ a nickel catalyst in conjunction with a suitable ligand, such as bathophenanthroline, and are often conducted in a solvent like N,N-dimethylformamide (DMF) at high concentrations. nih.gov The functional group tolerance of these methods is a significant advantage, enabling the synthesis of a diverse range of 2-alkylated pyridine derivatives.
| Catalyst System | Reactants | Product | Solvent | Reference |
| Nickel/Bathophenanthroline | 2-Chloropyridine, Alkyl Bromide | 2-Alkylpyridine | DMF | nih.gov |
This table illustrates a representative system for cross-electrophile coupling, adaptable for this compound.
Regioselective Directed Metallation and Lithiation Chemistry of this compound
Directed ortho-metalation (DoM) is a key synthetic tool for the functionalization of aromatic and heteroaromatic rings. wikipedia.org This strategy relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.orgbaranlab.org
For pyridine derivatives, the use of strong alkyllithium bases like n-BuLi can sometimes lead to competitive nucleophilic addition to the pyridine ring. uwindsor.ca To circumvent this, lithium amides such as lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed. uwindsor.ca These sterically hindered, non-nucleophilic bases are highly effective for the deprotonation of π-deficient heterocycles like pyridine. uwindsor.caharvard.edu In the case of this compound, the pyridine nitrogen and the 2-methylpropoxy group can both potentially direct the lithiation. However, in pyridine systems, a directing group at the 3- or 5-position typically directs lithiation to the 4-position, while a directing group at the 2- or 6-position directs to the 3- or 5-position, respectively. Given the substitution pattern, lithiation is expected to occur at the C-4 or C-6 position, influenced by the directing capabilities of the substituents. The use of a hindered base like LTMP helps to ensure that deprotonation is the major pathway over nucleophilic attack. uwindsor.ca
The aryllithium intermediate generated through directed ortho-metalation is a potent nucleophile that can be trapped with a wide array of electrophiles. wikipedia.orgbaranlab.org This two-step sequence of directed metalation followed by electrophilic quench allows for the introduction of various functional groups onto the pyridine ring with high regioselectivity. baranlab.org This process significantly enhances the molecular diversity achievable from the starting this compound.
| Lithiation Reagent | Directing Group(s) | Potential Lithiation Site(s) | Subsequent Reaction |
| LTMP | Pyridine Nitrogen, 5-(2-methylpropoxy) | C-4, C-6 | Trapping with Electrophiles |
This table outlines the key aspects of the directed ortho-metalation of this compound.
Nucleophilic Aromatic Substitution Pathways of this compound
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aromatic halides, particularly those activated by electron-withdrawing groups. masterorganicchemistry.com
In the pyridine ring, the positions ortho (2- and 6-) and para (4-) to the ring nitrogen are electronically deficient and thus activated towards nucleophilic attack. researchgate.net The presence of a bromine atom at the 2-position further enhances this activation. The 2-methylpropoxy group at the 5-position, being an electron-donating group, would typically deactivate the ring towards nucleophilic attack. However, the inherent electronic nature of the pyridine ring and the activating effect of the bromo substituent at an activated position are the dominant factors. Therefore, nucleophilic attack is most likely to occur at the 2-position, leading to the displacement of the bromide ion.
The SNAr reaction generally proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the subsequent step, the leaving group is expelled, restoring the aromaticity of the ring.
The scope of nucleophiles that can displace the bromine in this compound is broad and includes amines, alkoxides, and thiolates. The reactivity of the nucleophile and the reaction conditions will influence the efficiency of the substitution. For instance, the reaction of 2-substituted N-methylpyridinium ions with piperidine (B6355638) has been shown to be first-order in the substrate and second-order in piperidine, indicating a mechanism where deprotonation of the addition intermediate is rate-controlling. nih.gov While a general leaving group trend for SNAr is F > Cl > Br > I, in some pyridinium (B92312) systems, the reactivity of chloro, bromo, and iodo derivatives is found to be comparable. nih.gov
| Position of Attack | Activating/Deactivating Influence | Leaving Group |
| C-2 | Activated by ring nitrogen and bromo group | Bromide |
| C-5 | Deactivated by 2-methylpropoxy group | - |
This table summarizes the factors influencing the regioselectivity of nucleophilic aromatic substitution on this compound.
Peripheral Functionalization and Derivatization Approaches for this compound
The strategic location of the bromo and 2-methylpropoxy groups on the pyridine ring allows for selective chemical transformations. These modifications can be broadly categorized into reactions that target the ether side chain and those that alter the functionality of the aromatic ring itself. Such derivatizations are crucial for the development of new molecules with tailored electronic and steric properties, often a key step in the synthesis of complex chemical entities for various applications.
Reactions Involving the 2-Methylpropoxy Side Chain
The 2-methylpropoxy (or isobutoxy) group, while generally stable, can be a site for specific chemical reactions, most notably cleavage of the ether bond. This transformation is typically achieved under strong acidic conditions. The reaction proceeds via protonation of the ether oxygen, which enhances the leaving group ability of the resulting alcohol. Subsequently, a nucleophile attacks the carbon atom of the ether linkage.
In the case of this compound, the ether is attached to a primary carbon. Therefore, the cleavage is expected to proceed through an SN2 mechanism. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comopenstax.org Strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are effective reagents for this purpose. masterorganicchemistry.comlibretexts.org The halide ion (I⁻ or Br⁻) acts as the nucleophile, attacking the less sterically hindered carbon of the protonated ether. This results in the formation of 2-bromo-5-hydroxypyridine (B120221) and the corresponding alkyl halide, in this case, 1-bromo-2-methylpropane (B43306).
It is important to note that due to the sp² hybridization of the carbon atom on the pyridine ring, direct nucleophilic attack at this position to cleave the aryl-oxygen bond is generally disfavored under these conditions. masterorganicchemistry.com
Table 1: Hypothetical Acidic Cleavage of the 2-Methylpropoxy Side Chain
| Reagent | Expected Mechanism | Products |
| Hydroiodic Acid (HI) | SN2 | 2-Bromo-5-hydroxypyridine and 1-iodo-2-methylpropane |
| Hydrobromic Acid (HBr) | SN2 | 2-Bromo-5-hydroxypyridine and 1-bromo-2-methylpropane |
This table presents the predicted outcomes based on general principles of ether cleavage reactions.
Functional Group Interconversions on the Pyridine Ring
The pyridine ring of this compound, with its bromine substituent, is primed for a variety of functional group interconversions, particularly through transition metal-catalyzed cross-coupling reactions. The bromine atom at the 2-position serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for creating carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or its ester. researchgate.netorganic-chemistry.orglibretexts.orgnih.gov In the context of this compound, a Suzuki-Miyaura coupling would replace the bromine atom with an aryl, heteroaryl, or alkyl group, depending on the boronic acid used. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgnih.gov
Buchwald-Hartwig Amination: For the synthesis of arylamines, the Buchwald-Hartwig amination is a highly effective method. nih.govwikipedia.orglibretexts.orgchemspider.comresearchgate.net This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen bond between the 2-position of the pyridine ring and a primary or secondary amine. nih.govresearchgate.net This allows for the introduction of a wide range of amino functionalities in place of the bromine atom.
Other Potential Transformations: Beyond these widely used methods, other functional group interconversions can be envisaged. For instance, directed ortho-lithiation, a process where a strong base like n-butyllithium is used to deprotonate a position ortho to a directing group, could potentially occur. clockss.orgnih.gov However, in 2-bromo-substituted pyridines, direct lithiation can sometimes lead to halogen-metal exchange or complex reaction mixtures. Nucleophilic aromatic substitution (SNAr) reactions at the 2-position are also a possibility, particularly with strong nucleophiles, as the pyridine nitrogen activates the ortho and para positions towards nucleophilic attack. researchgate.netacs.orgnih.gov
Table 2: Potential Functional Group Interconversions on the Pyridine Ring
| Reaction Type | Reagents & Conditions (Typical) | Expected Product |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water) | 2-Aryl-5-(2-methylpropoxy)pyridine |
| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu), Solvent (e.g., Toluene) | N-Alkyl/Aryl-5-(2-methylpropoxy)pyridin-2-amine |
| Lithiation/Electrophilic Quench | n-BuLi, then Electrophile (e.g., DMF) | Potential for this compound-6-carbaldehyde (via halogen-metal exchange and formylation) or other isomers |
This table outlines plausible transformations based on established methodologies for related bromopyridine systems.
Spectroscopic Characterization and Structural Elucidation of 2 Bromo 5 2 Methylpropoxy Pyridine
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to map out the connectivity and spatial relationships of atoms within the 2-Bromo-5-(2-methylpropoxy)pyridine molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the 2-methylpropoxy (isobutoxy) group. The pyridine ring exhibits three protons. The proton at the C6 position is anticipated to appear as a doublet, coupled to the H4 proton. The H4 proton, situated between H3 and H6, would likely present as a doublet of doublets. The H3 proton should appear as a doublet, coupled to the H4 proton. The electron-donating nature of the isobutoxy group at C5 and the electron-withdrawing effect of the bromine at C2 influence the chemical shifts of these aromatic protons.
The isobutoxy group will show three distinct proton signals: a doublet for the two equivalent methyl groups, a multiplet (nonet) for the single methine proton, and a doublet for the methylene (B1212753) (-O-CH₂-) protons.
The ¹³C NMR spectrum will complement the ¹H NMR data. It is predicted to show nine distinct carbon signals: three for the pyridine ring carbons attached to hydrogen, two quaternary carbons in the ring (C2 and C5), and four signals for the isobutoxy group carbons. The carbon atom bonded to bromine (C2) will be significantly downfield, while the carbon bonded to the oxygen (C5) will also be deshielded.
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H6 (Pyridine) | 8.1 - 8.3 | Doublet (d) | ~2.5 |
| H4 (Pyridine) | 7.3 - 7.5 | Doublet of Doublets (dd) | ~8.5, 2.5 |
| H3 (Pyridine) | 7.4 - 7.6 | Doublet (d) | ~8.5 |
| -O-CH₂- (isobutoxy) | 3.8 - 4.0 | Doublet (d) | ~6.5 |
| -CH- (isobutoxy) | 2.0 - 2.2 | Multiplet (m) | ~6.7 |
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (C-Br) | 142 - 145 |
| C5 (C-O) | 152 - 155 |
| C6 | 145 - 148 |
| C4 | 122 - 125 |
| C3 | 115 - 118 |
| -O-CH₂- | 74 - 77 |
| -CH- | 28 - 30 |
To unambiguously assign the predicted signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H3 and H4, and between H4 and H6 on the pyridine ring. In the isobutoxy group, it would confirm the coupling between the -O-CH₂- protons and the adjacent -CH- proton, as well as the coupling between the -CH- proton and the terminal methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. chemicalbook.com It would be used to definitively link each proton signal to its corresponding carbon signal. For instance, the doublet at δ ~8.2 ppm would correlate with the carbon signal at δ ~146 ppm, confirming their assignment as H6 and C6, respectively. This technique is invaluable for assigning the carbons in the complex aliphatic region of the isobutoxy group. chemicalbook.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. chemicalbook.com HMBC is crucial for piecing together the molecular fragments. Key correlations would include:
The H6 proton showing a correlation to C2, C4, and C5, confirming its position on the ring.
The methylene protons (-O-CH₂-) of the isobutoxy group showing a correlation to the C5 of the pyridine ring, which confirms the ether linkage.
The methine proton (-CH-) of the isobutoxy group showing correlations to the methylene carbon and the methyl carbons, confirming the isobutyl structure.
Together, these 2D NMR techniques provide a detailed and robust confirmation of the connectivity of this compound.
Infrared and Raman Spectroscopic Analysis of this compound
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its constituent functional groups.
Aromatic C-H Stretching: Vibrations for the C-H bonds on the pyridine ring are expected in the region of 3000-3100 cm⁻¹.
Aliphatic C-H Stretching: The C-H bonds of the isobutoxy group will show strong absorptions in the 2850-2960 cm⁻¹ region. researchgate.net
Pyridine Ring Vibrations (C=C and C=N Stretching): These characteristic absorptions typically appear in the 1400-1600 cm⁻¹ range.
C-O-C Ether Stretching: The aryl-alkyl ether linkage should produce strong, characteristic bands. The asymmetric C-O-C stretch is expected around 1230-1270 cm⁻¹, and the symmetric stretch is anticipated around 1020-1070 cm⁻¹.
C-Br Stretching: The vibration corresponding to the carbon-bromine bond is expected to appear in the lower frequency "fingerprint" region, typically between 500 and 650 cm⁻¹. researchgate.net
Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Pyridine Ring (C=C, C=N) Stretches | 1400 - 1600 | Medium-Strong |
| Asymmetric C-O-C Stretch | 1230 - 1270 | Strong |
| Symmetric C-O-C Stretch | 1020 - 1070 | Strong |
The interpretation of the vibrational spectra can be refined by comparing it to related molecules. For instance, the spectrum of 2-bromopyridine (B144113) shows characteristic ring vibrations and a C-Br stretch. nih.gov Comparing the target molecule's spectrum to that of 2-bromo-5-methylpyridine (B20793) sigmaaldrich.comchemicalbook.com and 2-bromo-5-methoxypyridine (B47582) chemicalbook.com would help to precisely assign the vibrations associated with the pyridine core and distinguish them from those of the isobutoxy substituent. The IR spectrum of 1-bromo-2-methylpropane (B43306) could serve as a reference for the vibrations of the isobutyl portion of the molecule. docbrown.info The presence of strong C-O stretching bands, which are absent in 2-bromo-5-methylpyridine, would be a key confirmation of the ether linkage.
High-Resolution Mass Spectrometry and Fragmentation Studies of this compound
High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. The fragmentation pattern observed in the mass spectrum offers additional structural evidence.
For this compound (C₉H₁₂BrNO), the calculated monoisotopic mass is approximately 230.0124 g/mol . A key feature in the mass spectrum will be the molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, the molecular ion will appear as a pair of peaks of almost equal intensity (M⁺ and M+2⁺) separated by two mass units.
The fragmentation of the molecular ion is expected to proceed through several predictable pathways:
Loss of the isobutyl radical: Cleavage of the C-O bond can result in the loss of a C₄H₉ radical (57 Da), leading to a prominent fragment ion.
Alpha-cleavage of the ether: Cleavage of the C-C bond adjacent to the ether oxygen is common. This would involve the loss of a propyl radical (C₃H₇) to form a resonance-stabilized cation.
Loss of isobutene: A McLafferty-type rearrangement could lead to the loss of isobutene (C₄H₈, 56 Da), resulting in a fragment corresponding to 2-bromo-5-hydroxypyridine (B120221).
Loss of the bromine atom: Cleavage of the C-Br bond would result in a fragment ion at M-79 or M-81.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (for ⁷⁹Br) | Proposed Fragment | Notes |
|---|---|---|
| 229/231 | [C₉H₁₂BrNO]⁺ | Molecular Ion (M⁺) |
| 172/174 | [C₅H₄BrNO]⁺ | Loss of isobutene (C₄H₈) |
| 150 | [C₉H₁₂NO]⁺ | Loss of Bromine radical (Br•) |
Accurate Mass Determination and Molecular Formula Confirmation
No specific experimental data on the accurate mass determination and molecular formula confirmation for this compound has been found in a comprehensive review of scientific literature and chemical databases. High-resolution mass spectrometry (HRMS) is the standard technique for obtaining this information, providing a precise mass measurement that can confirm the elemental composition of a molecule. Typically, this data would be presented in a table comparing the calculated and experimentally found mass-to-charge ratios ([M+H]⁺, [M+Na]⁺, etc.). However, such data for the title compound is not publicly available.
Elucidation of Fragmentation Pathways
A detailed analysis of the fragmentation pathways of this compound under mass spectrometric conditions has not been reported in the available scientific literature. The study of fragmentation patterns, usually achieved through tandem mass spectrometry (MS/MS), provides valuable insights into the compound's structure by identifying characteristic fragment ions. While general fragmentation behaviors of brominated pyridine and ether-containing compounds are known, specific experimental data and a proposed fragmentation scheme for this compound are not available.
Single Crystal X-ray Diffraction Analysis of this compound (if applicable)
There is no evidence in the Cambridge Structural Database (CSD) or the broader scientific literature to suggest that a single-crystal X-ray diffraction analysis of this compound has been performed. Therefore, this section is not applicable based on currently available information.
Determination of Solid-State Molecular Conformation and Crystal Packing
As no single-crystal X-ray diffraction data for this compound is available, the solid-state molecular conformation and crystal packing have not been determined. Such an analysis would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice.
Analysis of Intermolecular Interactions (e.g., C-H···N interactions)
Without a crystal structure, a definitive analysis of the intermolecular interactions present in the solid state of this compound cannot be conducted. While C-H···N interactions are commonly observed in the crystal structures of pyridine derivatives, their presence and specific geometry in the title compound remain unconfirmed. chemicalbook.com
While computational methods such as Density Functional Theory (DFT) are widely used to model similar heterocyclic compounds, specific published data on the optimized molecular geometry, theoretical vibrational frequencies, predicted NMR chemical shifts, Frontier Molecular Orbitals (HOMO-LUMO), and Fukui function analysis for this compound could not be located.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that focuses solely on this specific compound as requested. The principles of these computational studies are well-established for pyridine derivatives, but applying them to this compound would require original research and calculations that are beyond the scope of this request.
Computational and Theoretical Studies of 2 Bromo 5 2 Methylpropoxy Pyridine
Natural Bond Orbital Analysis of Intramolecular Interactions in 2-Bromo-5-(2-methylpropoxy)pyridine
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study charge transfer and orbital interactions within a molecule, providing a quantitative description of the Lewis structure and electron delocalization. However, no NBO analysis has been published for this compound.
Hyperconjugative Interactions and Electron Delocalization
Information regarding the specific hyperconjugative interactions and the extent of electron delocalization within this compound is not available. Such a study would typically involve the analysis of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energies associated with these interactions, which quantify the intramolecular charge transfer, have not been computationally determined for this compound.
Stability Contributions from Intramolecular Bonds and Lone Pairs
A quantitative assessment of the stability contributions from intramolecular bonds and lone pairs in this compound, as would be provided by an NBO analysis, has not been reported. This includes the energetic contributions of interactions involving the lone pairs of the nitrogen and oxygen atoms with antibonding orbitals of adjacent bonds.
Computational Elucidation of Reaction Mechanisms Involving this compound
Computational studies are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. For this compound, such computational investigations appear to be absent from the scientific literature.
Transition State Characterization for Key Synthetic Transformations
There are no published computational studies that characterize the transition states for key synthetic transformations involving this compound. This type of analysis would provide crucial insights into the geometry, energy, and vibrational frequencies of the transition state structures, which are essential for understanding reaction kinetics and selectivity.
Energy Profiles and Reaction Pathway Analysis
Detailed energy profiles and reaction pathway analyses for reactions involving this compound have not been computationally modeled. Such studies would map the energy changes along the reaction coordinate, identifying intermediates and the rate-determining steps of proposed mechanisms.
Theoretical Insights into Structure-Reactivity Relationships of this compound Derivatives
Theoretical investigations into the structure-reactivity relationships of derivatives of this compound are not available. These studies would typically employ quantum chemical descriptors to correlate the electronic and structural features of a series of related compounds with their observed chemical reactivity, providing a predictive framework for designing new molecules with desired properties.
Conclusion and Future Research Directions
Summary of Current Understanding of 2-Bromo-5-(2-methylpropoxy)pyridine's Synthesis and Reactivity
The synthesis of this compound, also known as 2-Bromo-5-isobutoxypyridine, can be achieved through established synthetic methodologies, most notably via nucleophilic substitution reactions. A key precursor for its synthesis is a correspondingly substituted pyridinol.
A documented method for the preparation of the isomeric compound, 2-bromo-5-isobutoxypyridine, involves the Mitsunobu reaction. In a specific patent, 6-bromopyridin-3-ol is treated with 2-methylpropan-1-ol (isobutanol) in the presence of triphenylphosphine (B44618) and diisopropyl azodicarboxylate (DIAD) in a suitable solvent like tetrahydrofuran (B95107) (THF). google.com This reaction proceeds via the formation of a phosphonium (B103445) salt intermediate, which is then displaced by the alcohol to furnish the desired ether linkage. This approach offers a reliable and relatively mild route to access such alkoxy-substituted bromopyridines.
The reactivity of this compound is primarily dictated by the presence of two key functional groups: the bromine atom at the 2-position and the 2-methylpropoxy (isobutoxy) group at the 5-position. The bromine atom, being a good leaving group, renders the C2 position susceptible to various nucleophilic substitution and cross-coupling reactions. This allows for the introduction of a wide array of substituents, including carbon, nitrogen, and oxygen nucleophiles.
Furthermore, the bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These powerful bond-forming methodologies enable the construction of more complex molecular architectures by coupling the pyridine (B92270) core with various aryl, vinyl, or alkyl partners.
The 2-methylpropoxy group at the 5-position, while generally less reactive, exerts a significant electronic influence on the pyridine ring. As an electron-donating group, it increases the electron density of the aromatic system, which can affect the regioselectivity and rate of subsequent reactions.
Prospects for Novel Synthetic Transformations and Derivatization Strategies
The synthetic utility of this compound is far from fully explored. Several promising avenues for novel synthetic transformations and derivatization strategies can be envisioned.
One area of potential is the exploration of alternative synthetic routes that may offer advantages in terms of efficiency, cost, or environmental impact. For instance, direct C-H activation and functionalization of a suitable pyridine precursor could provide a more atom-economical approach to introduce the bromo and alkoxy groups.
Further derivatization of the this compound scaffold holds immense potential. The strategic manipulation of the bromine atom through various cross-coupling reactions can lead to a diverse library of novel compounds. For example, the synthesis of biaryl compounds via Suzuki coupling could yield molecules with interesting photophysical or biological properties.
Moreover, the development of selective reactions that target other positions on the pyridine ring, while leaving the bromo and alkoxy groups intact, would significantly expand the chemical space accessible from this intermediate. This could involve electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be carefully considered.
Below is a table summarizing potential derivatization reactions:
| Reaction Type | Reagents and Conditions | Potential Products |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-5-(2-methylpropoxy)pyridines |
| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst, base | 2-Amino-5-(2-methylpropoxy)pyridines |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-Alkynyl-5-(2-methylpropoxy)pyridines |
| Stille Coupling | Organostannane, Pd catalyst | 2-Alkyl/Aryl-5-(2-methylpropoxy)pyridines |
| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., alkoxides, thiolates) | 2-Substituted-5-(2-methylpropoxy)pyridines |
Advanced Computational and Theoretical Studies to Predict and Explain Molecular Behavior
To complement experimental investigations, advanced computational and theoretical studies can provide invaluable insights into the molecular behavior of this compound. While specific computational studies on this exact molecule are not yet prevalent in the literature, the application of established theoretical methods can predict and explain its structural, electronic, and reactive properties.
Density Functional Theory (DFT) is a powerful tool for this purpose. DFT calculations can be employed to determine the optimized molecular geometry, including bond lengths and angles, providing a detailed three-dimensional picture of the molecule. Furthermore, these calculations can elucidate the electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity.
Computational methods can also be used to model reaction mechanisms and predict the regioselectivity of various transformations. For example, by calculating the activation energies for different reaction pathways, it is possible to predict the most likely product of a given reaction. This predictive power can guide the design of new synthetic strategies and help to rationalize experimental observations.
Moreover, theoretical calculations can predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR and Raman). This can aid in the characterization of the compound and its derivatives.
The following table outlines key molecular properties that can be investigated using computational methods:
| Property | Computational Method | Significance |
| Optimized Molecular Geometry | DFT | Provides accurate bond lengths, bond angles, and dihedral angles. |
| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | Indicates reactivity, kinetic stability, and sites for electrophilic/nucleophilic attack. |
| Molecular Electrostatic Potential (MEP) | DFT | Visualizes the charge distribution and predicts sites for intermolecular interactions. |
| NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) method with DFT | Aids in the interpretation and assignment of experimental NMR spectra. |
| Vibrational Frequencies | DFT | Predicts IR and Raman spectra to assist in structural elucidation. |
| Reaction Pathways and Transition States | DFT | Elucidates reaction mechanisms and predicts product selectivity. |
By integrating these computational approaches with experimental work, a deeper and more comprehensive understanding of the chemical nature of this compound can be achieved, paving the way for its application in the synthesis of novel and functional molecules.
Q & A
Basic: What are the common synthetic routes for 2-Bromo-5-(2-methylpropoxy)pyridine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves two key steps: etherification to introduce the 2-methylpropoxy group and bromination at the pyridine ring.
- Etherification : A nucleophilic substitution reaction between 5-hydroxypyridine derivatives and 2-methylpropyl bromide (or tosylate) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) can install the alkoxy group .
- Bromination : Direct bromination using N-bromosuccinimide (NBS) in polar solvents (e.g., DCM or DMF) with catalytic Lewis acids (e.g., FeBr₃) is common. Alternatively, regioselective bromination may require protecting/directing groups (e.g., amino or methoxy) to guide halogen placement .
Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.1–1.3 eq brominating agent) and temperature (0–25°C) to minimize side products like di-brominated species.
Basic: How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
Answer:
- Spectroscopy :
- X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation at 296 K) reveals bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding with pyridine solvates). Planarity between pyridine and substituents (dihedral angles <5°) confirms steric compatibility .
Advanced: How does the electronic nature of the 2-methylpropoxy group influence regioselectivity in further functionalization reactions?
Answer:
The 2-methylpropoxy group is an electron-donating substituent via resonance, activating the pyridine ring at para and meta positions. This directs electrophilic attacks (e.g., nitration, sulfonation) to specific sites. For example:
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (e.g., 3-pyridineboronic acid) favors the bromine site due to its leaving-group ability. Use Pd(PPh₃)₄ in THF/H₂O with Na₂CO₃ at 80°C .
- Contradictions : Competing directing effects (e.g., bromine’s electronegativity vs. alkoxy’s resonance) may lead to mixed products. Computational DFT studies (e.g., Fukui indices) can predict reactive sites .
Advanced: What strategies mitigate stability issues of this compound under acidic or oxidative conditions?
Answer:
- Acidic Conditions : The ether linkage is susceptible to hydrolysis. Stabilize by using anhydrous solvents (e.g., dried DCM) and avoiding protic acids.
- Oxidative Conditions : Bromine may undergo elimination. Add radical inhibitors (e.g., BHT) or perform reactions under inert atmospheres (N₂/Ar) .
- Storage : Store at 2–8°C in amber vials to prevent photodegradation. Purity (>95%) minimizes decomposition .
Advanced: How can computational modeling aid in predicting reactivity and designing derivatives of this compound?
Answer:
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to evaluate frontier molecular orbitals (HOMO/LUMO), identifying nucleophilic/electrophilic sites .
- Docking Studies : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis.
- MD Simulations : Assess solvation effects and conformational stability in different solvents (e.g., water vs. DMSO) .
Advanced: How to resolve contradictions in reported synthetic yields for brominated pyridine derivatives?
Answer:
Discrepancies often arise from:
- Reagent Purity : Impurities in starting materials (e.g., 2-methylpropyl bromide) reduce yields. Use freshly distilled reagents .
- Catalyst Selection : FeBr₃ vs. AlCl₃ in bromination affects regioselectivity and efficiency. Screen catalysts systematically .
- Workup Methods : Column chromatography (SiO₂, hexane/EtOAc) vs. recrystallization may recover products differently.
Basic: What analytical techniques are critical for assessing purity and monitoring reactions involving this compound?
Answer:
- HPLC/GC-MS : Quantify purity and detect trace impurities. Use C18 columns with acetonitrile/water gradients.
- Elemental Analysis : Confirm Br content (theoretical ~28.5%).
- Melting Point : Compare with literature values (if crystalline) to verify consistency .
Advanced: What are the challenges in scaling up the synthesis of this compound for bulk research use?
Answer:
- Exothermic Reactions : Bromination steps may require controlled cooling (e.g., jacketed reactors) to prevent runaway reactions.
- Solvent Recovery : Optimize distillation for DMF or THF reuse to reduce costs.
- Safety : Handle 2-methylpropyl bromide (lachrymator) in fume hoods with PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
